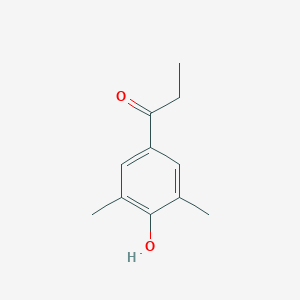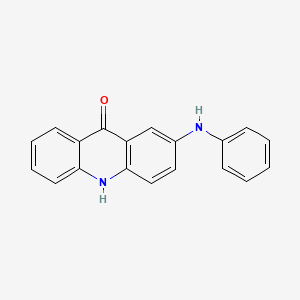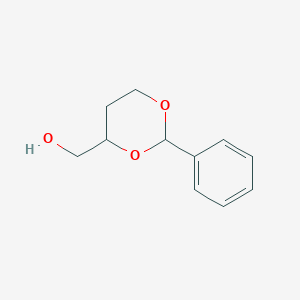
(S)-4-aminobutane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-aminobutane-1,2-diol is an organic compound with the molecular formula C4H11NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-aminobutane-1,2-diol can be achieved through several methods. One common approach involves the reduction of 4-nitrobutane-1,2-diol using hydrogen gas in the presence of a palladium catalyst. Another method includes the use of sodium borohydride as a reducing agent under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. These processes often use catalytic hydrogenation due to its efficiency and cost-effectiveness. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
化学反应分析
Types of Reactions
(S)-4-aminobutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substituting hydroxyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction can produce primary amines .
科学研究应用
(S)-4-aminobutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of (S)-4-aminobutane-1,2-diol involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This reactivity is due to the presence of both amino and hydroxyl functional groups, which can participate in various chemical pathways .
相似化合物的比较
Similar Compounds
- (2S,3R)-1-Amino-2-methylbutane-2,3-diol
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness
(S)-4-aminobutane-1,2-diol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
属性
分子式 |
C4H11NO2 |
|---|---|
分子量 |
105.14 g/mol |
IUPAC 名称 |
(2S)-4-aminobutane-1,2-diol |
InChI |
InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2/t4-/m0/s1 |
InChI 键 |
ARZSRJNMSIMAKS-BYPYZUCNSA-N |
手性 SMILES |
C(CN)[C@@H](CO)O |
规范 SMILES |
C(CN)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


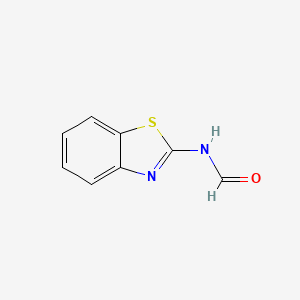
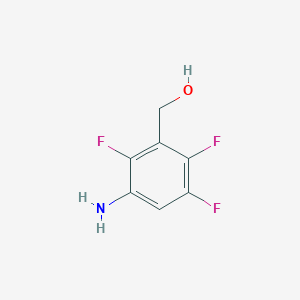
![3-Butyn-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B8756426.png)
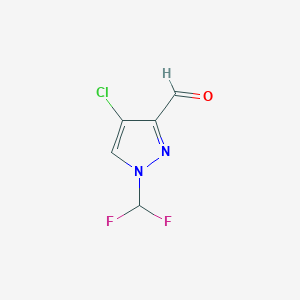
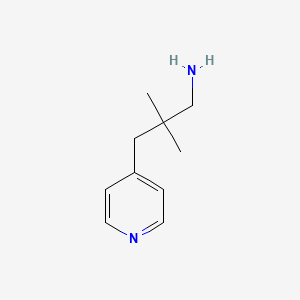
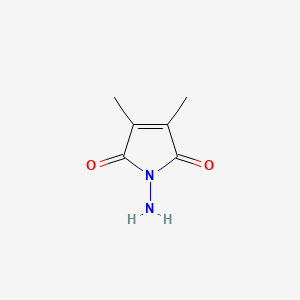
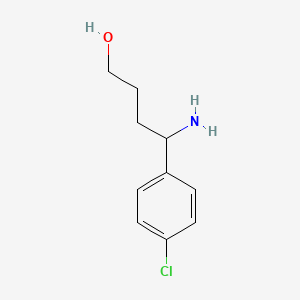

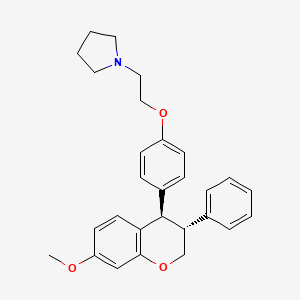
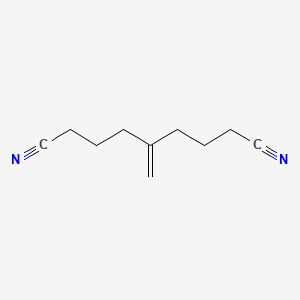
![7-Methoxybenzo[d]oxazole](/img/structure/B8756469.png)
